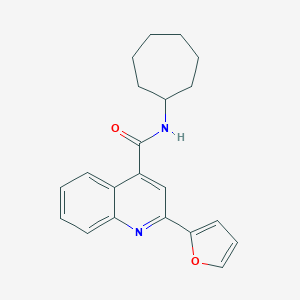![molecular formula C23H17ClN2O3S B332846 ETHYL 2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE](/img/structure/B332846.png)
ETHYL 2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE is a complex organic compound with a molecular formula of C23H17ClN2O3S and a molecular weight of 436.91 g/mol . This compound is characterized by the presence of a quinoline ring, a thiophene ring, and an ester functional group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-thiophenecarboxylic acid with 2-amino-4-quinolinecarboxylic acid under specific conditions to form the intermediate compound. This intermediate is then reacted with ethyl benzoate in the presence of a coupling agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline derivatives, and various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
ETHYL 2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL 2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets. The quinoline ring is known to intercalate with DNA, disrupting its function and leading to potential anticancer effects. The thiophene ring may interact with various enzymes, inhibiting their activity and contributing to the compound’s antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETHYL 2-[2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-AMIDO]BENZOATE: Characterized by the presence of both quinoline and thiophene rings.
This compound analogs: Compounds with similar structures but different substituents on the quinoline or thiophene rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C23H17ClN2O3S |
|---|---|
Molekulargewicht |
436.9 g/mol |
IUPAC-Name |
ethyl 2-[[2-(5-chlorothiophen-2-yl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H17ClN2O3S/c1-2-29-23(28)15-8-4-6-10-18(15)26-22(27)16-13-19(20-11-12-21(24)30-20)25-17-9-5-3-7-14(16)17/h3-13H,2H2,1H3,(H,26,27) |
InChI-Schlüssel |
GPJYWSSRECOWGE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-methylfuran-3-carboxamide](/img/structure/B332765.png)
![Propyl 2-({[2-(4-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B332770.png)
![isopropyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B332772.png)
![3-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B332773.png)
![propyl 2-{[phenyl(phenylsulfanyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B332775.png)

![Methyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B332779.png)
![2-[(4-Methylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B332780.png)
![isopropyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B332781.png)
![isopropyl 2-({5-chloro-2-nitrobenzoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B332782.png)
![Ethyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B332783.png)
![2-(4-chloro-2-methylphenoxy)-N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}acetamide](/img/structure/B332785.png)
![10-(4-bromobenzoyl)-11-[4-(diethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B332786.png)
